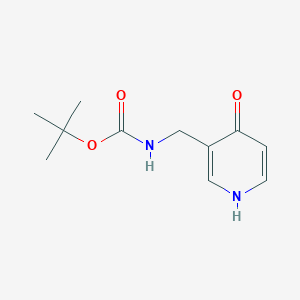

(4-Hydroxy-pyridin-3-ylmethyl)-carbamic acid tert-butyl ester

Description

(4-Hydroxy-pyridin-3-ylmethyl)-carbamic acid tert-butyl ester is a pyridine-based carbamate derivative characterized by a hydroxymethyl substituent at the pyridine ring’s 3-position, linked to a tert-butoxycarbonyl (Boc) protecting group. This compound serves as a critical intermediate in pharmaceutical synthesis, particularly in the development of protease inhibitors and other bioactive molecules. The Boc group enhances solubility and stability during multi-step syntheses, making this class of compounds valuable in medicinal chemistry.

Properties

IUPAC Name |

tert-butyl N-[(4-oxo-1H-pyridin-3-yl)methyl]carbamate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16N2O3/c1-11(2,3)16-10(15)13-7-8-6-12-5-4-9(8)14/h4-6H,7H2,1-3H3,(H,12,14)(H,13,15) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WPOLYHGLPNVUCG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCC1=CNC=CC1=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

224.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Reactions Analysis

(4-Hydroxy-pyridin-3-ylmethyl)-carbamic acid tert-butyl ester: undergoes various types of chemical reactions:

Oxidation: The hydroxyl group can be oxidized to a ketone using oxidizing agents like pyridinium chlorochromate (PCC).

Reduction: The carbamate ester can be reduced to the corresponding amine using reducing agents such as lithium aluminum hydride (LiAlH4).

Substitution: The pyridine ring can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.

Common Reagents and Conditions:

Oxidation: PCC, dichloromethane (DCM), room temperature.

Reduction: LiAlH4, ether, 0°C to room temperature.

Substitution: Nitric acid (HNO3), sulfuric acid (H2SO4), 0°C to room temperature.

Major Products Formed:

Oxidation: 4-Hydroxy-pyridin-3-one

Reduction: (4-Hydroxy-pyridin-3-ylmethyl)-amine

Substitution: Nitro-pyridine derivatives, halogenated pyridine derivatives

Scientific Research Applications

(4-Hydroxy-pyridin-3-ylmethyl)-carbamic acid tert-butyl ester: has several scientific research applications:

Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

Biology: The compound can be used in the study of enzyme inhibitors and receptor binding assays.

Industry: It is used in the production of materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism by which (4-Hydroxy-pyridin-3-ylmethyl)-carbamic acid tert-butyl ester exerts its effects depends on its specific application. For example, in drug discovery, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing its normal function. The molecular targets and pathways involved would vary based on the biological system being studied.

Comparison with Similar Compounds

Key Observations :

- Electron-Withdrawing Groups (e.g., Iodo, Fluoro) : Enhance stability and reactivity in cross-coupling reactions (e.g., Suzuki coupling) .

- Hydroxy/Methoxy Groups : Improve solubility in polar solvents and modulate binding affinity in enzyme inhibition assays .

- Chiral Centers : Fluorinated pyrrolidine derivatives (e.g., (3S,4R)-fluoro-pyrrolidine) are critical for stereoselective drug design, particularly in kinase inhibitors .

Pharmacological and Biochemical Relevance

- Antimicrobial Research : Pyridine-carbamate hybrids with methoxy/hydroxy groups exhibit moderate activity against resistant bacterial strains, though exact mechanisms require further study .

Biological Activity

(4-Hydroxy-pyridin-3-ylmethyl)-carbamic acid tert-butyl ester, often referred to as M4, has garnered attention in the scientific community due to its potential therapeutic applications, particularly in neuropharmacology. This article delves into its biological activity, focusing on its mechanisms of action, efficacy in various models, and relevant research findings.

Chemical Profile

- Chemical Name : this compound

- Molecular Formula : C12H16N2O3

- CAS Number : 131818-17-2

- Structure : The compound features a pyridine ring substituted with a hydroxymethyl group and a tert-butyl carbamate moiety.

Research indicates that M4 functions primarily as an inhibitor of β-secretase and acetylcholinesterase. These actions are crucial in the context of Alzheimer's disease, where the aggregation of amyloid-beta peptides is a hallmark feature. By inhibiting these enzymes, M4 may reduce amyloid plaque formation and enhance cholinergic neurotransmission.

Key Mechanisms:

- β-Secretase Inhibition : M4 has been shown to inhibit the activity of β-secretase, thereby reducing the production of amyloid-beta peptides.

- Acetylcholinesterase Inhibition : By inhibiting acetylcholinesterase, M4 potentially increases acetylcholine levels in synaptic clefts, enhancing cognitive function.

In Vitro Studies

In vitro studies have demonstrated that M4 exhibits protective effects against amyloid-beta-induced toxicity in astrocytes. Specifically:

- Cell Viability : When astrocytes were exposed to amyloid-beta (Aβ1-42), cell viability dropped significantly. However, co-treatment with M4 improved cell viability from 43.78% to 62.98% at a concentration of 100 μM, indicating a protective effect against oxidative stress induced by Aβ1-42 .

In Vivo Studies

In vivo investigations have further elucidated the compound's effects:

- Oxidative Stress Models : In scopolamine-induced oxidative stress models, M4 exhibited a reduction in malondialdehyde (MDA) levels, a marker of lipid peroxidation. However, this effect was less pronounced than that observed with galantamine, a standard treatment for Alzheimer's disease .

- Cytokine Production : M4 treatment resulted in decreased TNF-α levels in astrocytes exposed to Aβ1-42, although it did not significantly alter IL-6 levels. This suggests that while M4 may modulate inflammatory responses, its overall efficacy compared to established treatments remains to be fully characterized .

Case Studies and Research Findings

Several studies have highlighted the potential of M4 in various therapeutic contexts:

Applications and Future Directions

M4 is not only significant for its neuroprotective properties but also serves as an important intermediate in pharmaceutical development for drugs targeting neurological disorders. Its applications extend into agricultural chemistry and material science due to its biochemical properties .

Future Research Directions:

- Bioavailability Studies : Investigating the pharmacokinetics and bioavailability of M4 in animal models to better understand its therapeutic potential.

- Long-term Efficacy Trials : Conducting long-term studies to evaluate the sustained effects of M4 on cognitive function and neuroprotection.

- Combination Therapies : Exploring the synergistic effects of M4 with other neuroprotective agents.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.